Type I Mineralocorticoid Receptor Affinity: 19-oxo-DOC vs. Aldosterone and DOC
In competitive binding assays using kidney slices from adrenalectomized rats, the apparent affinity of DOC for type I MR was 27% that of aldosterone, whereas 19-oxo-DOC exhibited only 8% of the affinity of aldosterone, as determined by Ki values [1]. This represents a 3.4‑fold lower MR affinity for 19-oxo-DOC relative to its direct precursor DOC. The data were obtained by incubating kidney slices with 5 × 10⁻⁹ M [³H]aldosterone and varying concentrations of unlabeled competitor, followed by DE‑52 cellulose column chromatography [1].
| Evidence Dimension | Apparent type I mineralocorticoid receptor affinity (% of aldosterone) |
|---|---|
| Target Compound Data | 19-oxo-DOC: 8% of aldosterone affinity |
| Comparator Or Baseline | DOC: 27% of aldosterone affinity; Aldosterone: 100% (reference) |
| Quantified Difference | 19-oxo-DOC / DOC affinity ratio = 0.30 (3.4‑fold lower than DOC) |
| Conditions | Rat kidney slices from adrenalectomized rats; 5 × 10⁻⁹ M [³H]aldosterone; DE‑52 cellulose column separation |
Why This Matters
This 3.4‑fold difference in MR affinity between DOC and 19-oxo-DOC demonstrates that 19‑oxidation is not a silent modification, enabling researchers to select 19-oxo-DOC when intermediate‑affinity mineralocorticoid receptor engagement with reduced systemic potency is required.
- [1] Thomas CJ, Gomez‑Sanchez CE, Marver D, Gomez‑Sanchez EP. 19-Oxo-deoxycorticosterone binds to the renal mineralocorticoid receptor and produces sodium retention but not potassium excretion. Endocrinology. 1983;113(2):525‑532. doi:10.1210/endo‑113‑2‑525 View Source
